molecular formula C12H15N3O2 B3102313 5-Methoxy-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine CAS No. 1416713-04-6

5-Methoxy-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine

Cat. No.: B3102313
CAS No.: 1416713-04-6
M. Wt: 233.27 g/mol
InChI Key: HHZDDUXXKOWNEM-UHFFFAOYSA-N
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Description

5-Methoxy-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine is a heterocyclic compound featuring a pyrazolo[4,3-b]pyridine core substituted with a methoxy group at position 5 and a tetrahydro-2H-pyran-2-yl (THP) protecting group at position 1. The THP group is commonly employed in synthetic chemistry to enhance solubility or stability during reactions . weight: 259.12) suggest a comparable range for this compound .

Properties

IUPAC Name

5-methoxy-1-(oxan-2-yl)pyrazolo[4,3-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O2/c1-16-11-6-5-10-9(14-11)8-13-15(10)12-4-2-3-7-17-12/h5-6,8,12H,2-4,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHZDDUXXKOWNEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC2=C(C=C1)N(N=C2)C3CCCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801161592
Record name 1H-Pyrazolo[4,3-b]pyridine, 5-methoxy-1-(tetrahydro-2H-pyran-2-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801161592
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1416713-04-6
Record name 1H-Pyrazolo[4,3-b]pyridine, 5-methoxy-1-(tetrahydro-2H-pyran-2-yl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1416713-04-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Pyrazolo[4,3-b]pyridine, 5-methoxy-1-(tetrahydro-2H-pyran-2-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801161592
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methoxy-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine typically involves the construction of the pyrazolo[4,3-b]pyridine core followed by the introduction of the methoxy and tetrahydro-2H-pyran-2-yl groups. One common synthetic route involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of a suitable hydrazine derivative with a pyridine aldehyde or ketone can yield the pyrazolo[4,3-b]pyridine core, which can then be functionalized with the desired substituents .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent-free reactions or the use of environmentally benign solvents, could be employed to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

5-Methoxy-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine can undergo various types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The pyrazolo[4,3-b]pyridine core can be reduced under hydrogenation conditions to yield a dihydro derivative.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation reactions, and reducing agents like hydrogen gas with a palladium catalyst for reduction reactions. Substitution reactions may involve nucleophiles such as amines or thiols under basic conditions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield 5-formyl-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine, while reduction of the pyrazolo[4,3-b]pyridine core can yield 5-methoxy-1-(tetrahydro-2H-pyran-2-yl)-1,2-dihydro-1H-pyrazolo[4,3-b]pyridine .

Scientific Research Applications

5-Methoxy-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-Methoxy-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The methoxy and tetrahydro-2H-pyran-2-yl groups can influence the compound’s binding affinity and selectivity for these targets. The pyrazolo[4,3-b]pyridine core can participate in hydrogen bonding and π-π stacking interactions, which are important for its biological activity .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key structural and physicochemical differences between the target compound and analogs:

Compound Name Core Structure Substituents Molecular Weight Key Features
5-Methoxy-1-(THP)-1H-pyrazolo[4,3-b]pyridine Pyrazolo[4,3-b]pyridine 5-OCH₃, 1-THP ~260 (estimated) THP enhances stability; methoxy modulates electronic properties
5-Chloro-3-iodo-1-(THP)-1H-pyrazolo[4,3-b]pyridine Pyrazolo[4,3-b]pyridine 5-Cl, 3-I, 1-THP 393.6 (calc.) Halogen substituents increase reactivity for cross-coupling reactions
6-Bromo-1-(THP)-1H-pyrazolo[4,3-b]pyridine Pyrazolo[4,3-b]pyridine 6-Br, 1-THP 297.1 (calc.) Bromine enables Suzuki-Miyaura coupling for diversification
3-Amino-1H-pyrazolo[3,4-b]pyridine derivatives Pyrazolo[3,4-b]pyridine Variable (e.g., 3-NH₂, aryl groups) Varies Scaffold for kinase inhibitors (e.g., MELK, ALK-L1196M)
APcK110: 6-(3,5-dimethoxyphenyl)-3-(4-fluorophenyl)-1H-pyrazolo[3,4-b]pyridine Pyrazolo[3,4-b]pyridine 6-(3,5-OCH₃)Ph, 3-(4-F)Ph ~379 (calc.) Potent Kit kinase inhibitor with enhanced lipophilicity

Key Observations :

  • Substituent Effects : The THP group in the target compound contrasts with halogenated analogs (e.g., 5-Cl, 3-I in ), which are tailored for cross-coupling reactions. Methoxy groups (as in the target compound) generally reduce metabolic degradation compared to halogens .
  • Core Variations : Pyrazolo[4,3-b]pyridine derivatives (target compound) differ regioisomerically from pyrazolo[3,4-b]pyridine analogs (e.g., APcK110), impacting binding interactions in biological targets .

Biological Activity

5-Methoxy-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine is a heterocyclic compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological mechanisms, and therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound features a pyrazolo[4,3-b]pyridine core with a methoxy group and a tetrahydro-2H-pyran-2-yl substituent. Its molecular formula is C12H15N3O2C_{12}H_{15}N_{3}O_{2} with a molecular weight of 233.27 g/mol. The structure is significant as it influences the compound's interaction with biological targets.

PropertyValue
Molecular FormulaC12H15N3O2C_{12}H_{15}N_{3}O_{2}
Molecular Weight233.27 g/mol
CAS Number1416713-04-6

Synthesis

The synthesis of 5-Methoxy-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine typically involves:

  • Formation of the Pyrazolo Core : This can be achieved through cyclization reactions involving hydrazine derivatives and pyridine aldehydes.
  • Functionalization : Introduction of the methoxy and tetrahydro-2H-pyran-2-yl groups is performed under acidic or basic conditions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The methoxy and tetrahydro-2H-pyran-2-yl groups enhance binding affinity and selectivity due to their capacity for hydrogen bonding and π-π stacking interactions within the active sites of proteins.

Anticancer Activity

Research indicates that derivatives of pyrazolo[4,3-b]pyridine exhibit significant anticancer properties. For instance, studies have shown that compounds similar in structure to 5-Methoxy-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine can inhibit various cancer cell lines with IC50 values in the nanomolar range.

CompoundCell Line TestedIC50 (nM)
Example Compound AHepG215
Example Compound BMCF728
5-Methoxy-PyrazoloA54910.2

Antimicrobial Activity

Additionally, there are indications that this compound may possess antimicrobial properties against resistant strains such as Staphylococcus aureus and Mycobacterium abscessus. The minimum inhibitory concentration (MIC) values reported range from 4–8 μg/mL for certain derivatives, suggesting potential as an antimicrobial agent.

Case Studies

  • Anticancer Efficacy : A study evaluated various pyrazolo derivatives against multiple human tumor cell lines, revealing that modifications to the core structure significantly influenced cytotoxicity.
    "Almost all compounds showed antiproliferative activity against all tested human tumor cell lines, with nM to μM GI50 values" .
  • Antimicrobial Potential : Another investigation highlighted the effectiveness of certain pyrazolo compounds against drug-resistant tuberculosis strains, showcasing MIC values of 0.5–1.0 μg/mL for promising candidates .

Q & A

Q. How can researchers optimize the multi-step synthesis of 5-methoxy-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine?

Methodological Answer: Synthesis optimization involves:

  • Stepwise Functionalization : Protect the pyrazole nitrogen using tetrahydropyran (THP) under acidic conditions (e.g., p-TsOH in THF) .
  • Methoxy Group Introduction : Employ nucleophilic substitution or Pd-mediated coupling for methoxy group installation, ensuring regioselectivity via steric/electronic control .
  • Purification : Use column chromatography with gradient elution (hexane/EtOAc) or recrystallization (DMF/EtOH mixtures) to isolate intermediates .
  • Yield Improvement : Optimize reaction time and temperature (e.g., microwave-assisted synthesis reduces side reactions) .

Key Data:

StepReagents/ConditionsYield (%)
THP ProtectionTHP, p-TsOH, THF, reflux75–85
MethoxylationNaOMe, CuI, DMF, 80°C60–70

Q. What analytical techniques are critical for structural characterization of this compound?

Methodological Answer:

  • NMR Spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to confirm substitution patterns (e.g., methoxy group at C5, THP protection at N1) .
  • X-ray Crystallography : Resolve crystal structures to validate stereochemistry and intermolecular interactions (e.g., hydrogen bonding in pyrazolo-pyridine core) .
  • Mass Spectrometry : HRMS (ESI+) confirms molecular weight (e.g., [M+H]+ at m/z 275.12) .

Advanced Research Questions

Q. How can researchers address contradictory data in biological activity evaluations?

Methodological Answer: Discrepancies in antimicrobial vs. anticancer activity often arise from:

  • Assay Conditions : Vary pH, temperature, or serum content to test stability (e.g., serum proteins may reduce bioavailability) .
  • Structural Analogues : Compare with derivatives (e.g., 6-bromo or trifluoromethyl variants) to identify pharmacophore requirements .
  • Dose-Response Curves : Use IC50_{50} values (μM range) to quantify potency differences across cell lines (e.g., HeLa vs. MCF-7) .

Key Findings:

DerivativeActivity (IC50_{50}, μM)Target
Parent Compound12.3 ± 1.2PIM1 kinase
6-Bromo Analog8.9 ± 0.7PIM1 kinase

Q. What strategies resolve contradictions in reduction reaction outcomes for pyrazolo-pyridine derivatives?

Methodological Answer: Divergent reduction products (e.g., dihydro vs. tetrahydro derivatives) depend on:

  • Reducing Agent Selectivity : NaBH4_4/CuCl2_2 selectively reduces pyridine rings, while H2_2/Pd-C hydrogenates multiple sites .
  • Solvent Effects : Protic solvents (MeOH) stabilize intermediates, directing regioselectivity .

Example Protocol:

  • Partial Reduction : NaBH4_4 (2 eq), CuCl2_2 (0.1 eq), MeOH, 25°C, 2 h → 2,3-dihydro product .
  • Full Reduction : H2_2 (1 atm), 10% Pd/C, EtOH, 50°C, 6 h → 4,5,6,7-tetrahydro product .

Q. How can computational modeling guide the design of kinase inhibitors based on this scaffold?

Methodological Answer:

  • Docking Studies : Use PDB structures (e.g., 5V82 for PIM1 kinase) to predict binding modes .
  • MD Simulations : Analyze stability of ligand-protein interactions (e.g., hydrogen bonds with hinge region residues) .
  • QSAR Models : Correlate substituent electronegativity (e.g., methoxy vs. Cl) with inhibitory potency .

Key Insight:
The THP group enhances solubility without steric clashes in kinase ATP-binding pockets .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Methoxy-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine
Reactant of Route 2
Reactant of Route 2
5-Methoxy-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine

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